molecular formula C9H15N3S B1524422 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine CAS No. 1250118-20-7

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine

Cat. No. B1524422
CAS RN: 1250118-20-7
M. Wt: 197.3 g/mol
InChI Key: JBVOQOLBRWVANK-UHFFFAOYSA-N
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Description

“1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine” is a compound with the CAS Number: 1250118-20-7 . It has a molecular weight of 197.3 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3S/c1-8-11-6-9(13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.3 . It is typically stored at room temperature and is usually in powder form .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives like “1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine” have been studied for their antimicrobial properties. They are known to be effective against a range of microbial pathogens. The structural moiety of thiazole is present in many antimicrobial agents, such as sulfathiazole, which is used to treat bacterial infections .

Anticancer Research

Thiazoles are also prominent in anticancer research due to their ability to inhibit cell proliferation. Compounds containing thiazole moieties have been synthesized and evaluated for their potential as antitumor agents. For instance, tiazofurin, a thiazole nucleoside, exhibits anticancer activity by inhibiting inosine monophosphate dehydrogenase, which is crucial for the synthesis of guanine nucleotides .

Antifungal Activity

The thiazole ring is a common feature in antifungal agents. Research has shown that thiazole derivatives can be effective against various fungal species, making them valuable in the development of new antifungal medications. The modifications at different positions on the thiazole ring can lead to molecules with potent antifungal activities .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives are known to possess anti-inflammatory and analgesic properties. They can be designed to target specific inflammatory pathways, offering potential therapeutic benefits for conditions characterized by inflammation and pain .

Neuroprotective Properties

Some thiazole derivatives have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. These compounds can play a role in the synthesis of neurotransmitters or act as agonists for certain receptors in the brain, providing a protective effect against neurodegenerative processes .

Antihypertensive and Cardiovascular Research

Thiazole compounds have been identified with antihypertensive activities, which can be beneficial in the management of high blood pressure and related cardiovascular conditions. They may work by affecting various biological targets that regulate blood pressure and cardiac function .

properties

IUPAC Name

2-methyl-5-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8-11-6-9(13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVOQOLBRWVANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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